molecular formula C9H14N2 B13607821 n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine

Cat. No.: B13607821
M. Wt: 150.22 g/mol
InChI Key: HZUUJSUGBXSEOF-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine is a secondary amine featuring a 4-methylpyridin-3-yl group attached to an N-methylated ethylamine backbone. This compound is structurally characterized by its pyridine ring substitution and methyl group at the ethylamine terminus.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-8-3-6-11-7-9(8)4-5-10-2/h3,6-7,10H,4-5H2,1-2H3

InChI Key

HZUUJSUGBXSEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and optimized reaction conditions helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Core Backbone Variations
  • N-Methyl-2-(pyridin-3-yl)ethan-1-amine (2j) : A commercially available compound (–9) differing by the absence of the 4-methyl group on the pyridine ring. This structural simplification reduces steric hindrance and hydrophobicity compared to the target compound.
Heterocyclic Ring Modifications
  • Piperidine-Based Analogues (Compounds 33–41, –2) : Examples include N-Methyl-2-(4-((trifluoromethyl)benzyloxy)piperidin-1-yl)ethan-1-amine (33) and 2-(4-([1,1'-Biphenyl]-2-ylmethoxy)piperidin-1-yl)-N-methylethan-1-amine (36) . These compounds replace the pyridine with a piperidine ring, introducing conformational flexibility and bulkier substituents (e.g., trifluoromethyl, biphenyl) that enhance lipophilicity .
Pharmacophoric Modifications
  • ADS-531 () : A histamine H3 receptor antagonist with a thiazole ring and piperazine substituent. While structurally distinct, it shares the N-methyl-ethylamine motif, demonstrating how terminal substitutions (e.g., phenylpropyl groups) enhance receptor affinity (pA2 = 8.27) .

Physicochemical and Spectroscopic Properties

Compound Name Molecular Weight (g/mol) Key Substituents HRMS [M+H]+ (Observed) NMR Features (δ, ppm)
Target Compound 151.24* 4-Methylpyridin-3-yl, N-methyl N/A Anticipated pyridine H (~8.5–9.0)
N-Methyl-2-(pyridin-3-yl)ethan-1-amine (2j) 136.20 Pyridin-3-yl N/A Pyridine H: δ 8.5–9.0
Compound 33 () 333.18 4-(Trifluoromethylbenzyl)piperidine 333.1776 Piperidine H: δ 3.5–4.0; CF3: δ 1.2–1.5
ADS-531 () 395.51 Thiazole, phenylpropyl N/A Thiazole H: δ 7.5–8.0; pA2 = 8.27

*Calculated for C9H15N2.

Key Structural Influences on Function

  • Pyridine vs. Piperidine : The pyridine ring’s aromaticity and planarity (vs. piperidine’s flexibility) may enhance π-π stacking in target interactions.

Biological Activity

n-Methyl-2-(4-methylpyridin-3-yl)ethan-1-amine, a compound characterized by its pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N2C_8H_{12}N_2. The structure features a methyl group attached to a pyridine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. For instance, it has been investigated for its role in nitric oxide synthase (NOS) inhibition, which is crucial in various physiological processes and disease states .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to inhibit neuronal nitric oxide synthase (nNOS) suggests a role in reducing neuroinflammation .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound can reduce the growth of certain cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
  • Pharmacological Applications : Its structure allows for modifications that can enhance bioavailability and selectivity towards specific targets, making it a candidate for drug development aimed at treating neurological disorders and cancers .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

A study focused on the synthesis of aminopyridine-based compounds demonstrated that certain derivatives exhibited high selectivity as nNOS inhibitors with KiK_i values in the nanomolar range. These compounds showed promise in preclinical models for neuroprotection due to their ability to penetrate the blood-brain barrier effectively .

Study 2: Anticancer Activity

In another investigation, derivatives were screened against various hematological cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through molecular pathways involving p53 signaling .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
NeuroprotectionInhibition of nNOS, potential reduction in neuroinflammation
AnticancerInduces apoptosis in cancer cell lines
Pharmacological PotentialModifications enhance bioavailability and selectivity

Table 2: Comparison with Similar Compounds

Compound NameK_i (nM)Selectivity (iNOS/eNOS)Biological Activity
This compound7806/2667Neuroprotection
6-(3-Fluorophenethylamino)-4-methylpyridin-2-amine40147/261Anticancer

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